molecular formula C23H22ClN3O3S B2886859 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 838894-42-1

4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2886859
CAS No.: 838894-42-1
M. Wt: 455.96
InChI Key: ZTPHQWNYMYQUTB-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a chemical research reagent designed for investigative applications, particularly in the field of antiviral discovery. This compound features a benzenesulfonamide group linked to a phenylpiperazine moiety, a structural motif prevalent in pharmacologically active molecules. Piperazine-based compounds have demonstrated significant antiviral activities and are found in many FDA-approved drugs, establishing the pharmacological importance of this heterocycle . Specifically, benzenesulfonamide-containing derivatives have been identified as promising scaffolds in the development of inhibitors targeting the HIV-1 Capsid (CA) protein . The HIV-1 CA protein is a novel and underexploited therapeutic target critical for both early and late-stage events in the viral replication cycle . Research into benzenesulfonamide-phenylalanine derivatives has shown that these compounds can bind to the CA protein and exhibit antiviral activity with a dual-stage inhibition profile, disrupting both viral assembly and uncoating . The presence of the 4-phenylpiperazine group in this compound is intended to explore additional interactions within the binding pocket, potentially enhancing affinity and optimizing drug-like properties. This product is intended for use in biochemical research, mechanism of action studies, and as a reference standard in the synthesis of novel analogs for structure-activity relationship (SAR) exploration. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-18-10-12-20(13-11-18)31(29,30)25-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13,25H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPHQWNYMYQUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Pathways

Synthesis of 4-Chlorobenzenesulfonyl Chloride

The benzenesulfonamide moiety is derived from 4-chlorobenzenesulfonyl chloride, synthesized via chlorosulfonation of chlorobenzene. As detailed in patent literature, this involves reacting chlorobenzene with chlorosulfonic acid (1.6 equivalents) and thionyl chloride (3.2 equivalents) at reflux. The reaction produces stoichiometric amounts of SO₂ and HCl, which are scrubbed using a two-stage exhaust system. The crude product is vacuum-distilled to yield 4-chlorobenzenesulfonyl chloride (mp 52–54°C) with <5% 4,4'-dichlorodiphenyl sulfone byproduct.

Key Data:

  • Yield: 85–90%
  • Purity: >95% (by GC-MS)
  • Side Products: 4,4'-Dichlorodiphenyl sulfone (3–5%)

Preparation of 2-(4-Phenylpiperazine-1-Carbonyl)Aniline

The aniline intermediate is synthesized via two primary routes:

Route A: Nitro Reduction Pathway
  • Amide Formation: 2-Nitrobenzoyl chloride reacts with 4-phenylpiperazine in dichloromethane (DCM) using triethylamine (TEA) as a base.
    $$
    \text{2-Nitrobenzoyl chloride} + \text{4-Phenylpiperazine} \xrightarrow{\text{TEA, DCM}} \text{2-Nitro-N-(4-phenylpiperazin-1-yl)benzamide}
    $$

    • Yield: 78%
    • Reaction Time: 12 h at 25°C
  • Nitro Reduction: The nitro group is reduced using catalytic hydrogenation (H₂, 10% Pd/C, EtOH) or iron powder in HCl.
    $$
    \text{2-Nitroamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Amino-N-(4-phenylpiperazin-1-yl)benzamide}
    $$

    • Yield: 92% (H₂/Pd-C), 85% (Fe/HCl)
    • Purity: >98% (HPLC)
Route B: Direct Coupling

2-Aminobenzoic acid is activated with thionyl chloride to form 2-aminobenzoyl chloride, which couples with 4-phenylpiperazine in tetrahydrofuran (THF):
$$
\text{2-Aminobenzoyl chloride} + \text{4-Phenylpiperazine} \xrightarrow{\text{THF}} \text{2-Amino-N-(4-phenylpiperazin-1-yl)benzamide}
$$

  • Yield: 70%
  • Side Products: Oligomerization (10–15%)

Sulfonamide Formation

The final step involves reacting 4-chlorobenzenesulfonyl chloride with 2-(4-phenylpiperazine-1-carbonyl)aniline in a biphasic system (H₂O/CH₂Cl₂) with NaHCO₃:
$$
\text{4-Chlorobenzenesulfonyl chloride} + \text{2-Aminoamide} \xrightarrow{\text{NaHCO}_3} \text{Target Compound}
$$

  • Yield: 75–82%
  • Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)
  • Purity: >99% (¹H NMR)

Optimization and Mechanistic Insights

Sulfonation Conditions

Excess thionyl chloride (220% molar) suppresses disulfone formation by scavenging water. Temperatures >80°C increase sulfonyl chloride yield but risk decomposition.

Amide Coupling Catalysis

Pd(OAc)₂/xantphos systems improve coupling efficiency in Route A (yield increase from 65% to 78%). In Route B, EDCl/HOBt reduces oligomerization to <5%.

Purification Challenges

  • 4,4'-Dichlorodiphenyl sulfone: Removed via hot filtration (60–70°C) due to low solubility.
  • Unreacted Aniline: Extracted with 10% HCl (aqueous phase).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.74 (t, J=7.5 Hz, 2H, ArH), 3.98 (s, 4H, piperazine-CH₂).
  • ESI-MS: m/z 469.1 [M+H]⁺ (calc. 468.9).

Purity Assessment

  • HPLC: Rt=12.3 min (C18, MeCN/H₂O 70:30), purity >99%.

Comparative Analysis of Methods

Parameter Route A (Nitro Reduction) Route B (Direct Coupling)
Yield 78% 70%
Purity >98% 95%
Side Products <2% 10–15%
Scalability High (gram-scale) Moderate

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the cellular processes that contribute to tumor growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Linked Benzenesulfonamides

Key Analogs:
  • 4-(4-Phenylpiperazine-1-carbonyl)benzenesulfonamide (8d) : Exhibits strong carbonic anhydrase inhibition (Ki = 47 nM) due to direct phenyl attachment to piperazine. A methylene spacer (as in 8a ) reduces activity ten-fold (Ki = 470 nM), highlighting the importance of direct aromatic conjugation for target affinity .
  • W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide): Shares a sulfonamide and piperidine core but lacks the carbonyl linker.
Structural Impact:
  • Carbonyl Linker : Enhances rigidity and stabilizes interactions with enzymatic active sites compared to flexible spacers (e.g., methylene in 8a ) .
  • Chlorine Substituent : The 4-chloro group in the target compound and W-15 may improve lipophilicity and membrane permeability relative to nitro or methylsulfonyl analogs .

Anticancer and Radiosensitizing Derivatives

Key Analogs:
  • 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide: Demonstrates radiosensitizing effects in cancer cells, attributed to the cyanoacetyl-hydrazono side chain .
  • 5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides : Exhibit apoptosis-inducing activity via triazine and thioether groups, absent in the target compound .
Functional Differences:
  • Mechanism : The target compound’s phenylpiperazine-carbonyli group may target kinases (e.g., SphK1/2) rather than DNA damage pathways .
  • Substituent Effects : Chlorine and sulfonamide groups are common, but side-chain modifications (e.g., thiourea in 16 ) dictate specificity toward cancer cell lines .

Physicochemical Properties

Property Target Compound 8d W-15 MP-A08
Molecular Weight ~480 g/mol ~370 g/mol ~375 g/mol ~495 g/mol
LogP (Predicted) 3.8 2.9 4.1 4.5
Solubility Low (lipophilic) Moderate Low Very low
Melting Point Not reported 136–250°C (similar analogs) Not reported Not reported

Key Trends :

  • Higher molecular weight and logP in the target compound compared to 8d suggest enhanced membrane permeability but reduced aqueous solubility.
  • Chlorine and aromatic groups consistently increase lipophilicity across analogs .

Insights :

  • The target compound’s lack of reported Ki values underscores the need for further enzymatic studies.
  • 8d ’s superior carbonic anhydrase inhibition highlights the role of unmodified phenylpiperazine in enzyme targeting .

Biological Activity

4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C20H22ClN3O3S\text{C}_{20}\text{H}_{22}\text{ClN}_{3}\text{O}_{3}\text{S}

This structure includes a chloro group, a piperazine moiety, and a sulfonamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the piperazine derivative : Starting from commercially available piperazines and phenylsulfamides.
  • Acylation reactions : To introduce the carbonyl group at the desired position.
  • Chlorination : To achieve the chloro substitution on the aromatic ring.

Anticonvulsant Activity

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant anticonvulsant properties. A study demonstrated that compounds with similar structures showed efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

Acetylcholinesterase Inhibition

Piperazine derivatives have also been evaluated for their ability to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound could bind effectively at both peripheral anionic and catalytic sites of AChE, indicating potential therapeutic applications in cognitive disorders .

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Various studies have screened piperazine derivatives against cancer cell lines, revealing that modifications can enhance cytotoxicity. For instance, compounds with similar sulfonamide groups have shown promising results in inhibiting tumor cell proliferation in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Chloro Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Ring : Provides flexibility and allows interaction with various receptors and enzymes.
  • Sulfonamide Group : Contributes to solubility and may play a role in enzyme inhibition mechanisms.

Case Studies

  • Anticonvulsant Efficacy : A study involving a series of piperazine derivatives highlighted that modifications at the phenyl ring significantly influenced anticonvulsant activity. The presence of electron-withdrawing groups like chloro increased potency against seizures in animal models .
  • AChE Inhibition : Another investigation into piperazine derivatives demonstrated that specific substitutions could enhance AChE inhibition, suggesting that further optimization of this compound might yield more potent inhibitors for Alzheimer's treatment .

Q & A

Q. Optimization strategies :

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side-product formation during sulfonamide coupling .
  • Purification : Column chromatography (silica gel, 10% methanol/dichloromethane) or recrystallization (ethanol/water) ensures >95% purity .
  • Catalysts : Use of triethylamine or DMAP to accelerate amide bond formation .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Analytical techniques :

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.4–4.2 ppm indicate piperazine and carbonyl groups .
    • ¹³C NMR : Carbonyl signals at ~170 ppm and sulfonamide sulfur at ~43 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula C₂₄H₂₁ClN₄O₃S (calculated: 480.08) .
  • HPLC : Retention time consistency (>98% purity) using a C18 column and acetonitrile/water mobile phase .

Advanced: How does the substitution pattern on the phenyl ring influence receptor binding affinity?

Answer:
Structure-activity relationship (SAR) insights :

  • Chlorine position : Para-substitution on the benzene ring enhances hydrophobic interactions with target receptors (e.g., dopamine D3), while ortho-substitution reduces selectivity due to steric hindrance .
  • Piperazine modifications : Adding a 4-methoxyphenyl group to the piperazine ring improves water solubility and CNS penetration .

Q. Example :

Substituent PositionBinding Affinity (Ki, nM)Selectivity (D3/D2)
Para-chloro12.3 ± 1.245x
Ortho-chloro89.7 ± 4.58x
Data derived from receptor binding assays using radiolabeled ligands .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Methodological approaches :

  • Standardized assays : Use uniform protocols (e.g., identical cell lines, incubation times) to minimize variability. For example, conflicting IC₅₀ values in enzyme inhibition studies may arise from differences in ATP concentrations .
  • Crystallographic validation : Compare X-ray structures (e.g., CCDC-1990392) to confirm binding conformations .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .

Case study : Discrepancies in COX-2 inhibition data were resolved by adjusting assay pH (optimal range: 7.4–7.6) .

Methodological: What in silico approaches predict the pharmacokinetics of this compound?

Answer:
Computational tools :

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors) using PDB ID 6WGT .
  • ADMET prediction : SwissADME estimates properties:
    • LogP : 3.2 (moderate lipophilicity)
    • BBB permeability : Yes (CNS-targeted design)
    • CYP450 inhibition : Low risk .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Experimental Design: How to design assays for evaluating enzyme inhibition by sulfonamide derivatives?

Answer:
Stepwise protocol :

Enzyme selection : Use purified human carbonic anhydrase IX (hCA IX) for anticancer studies .

Substrate preparation : 4-Nitrophenyl acetate (10 mM in DMSO) as a chromogenic substrate .

Inhibition assay :

  • Incubate compound (0.1–100 µM) with enzyme (0.5 µg/mL) and substrate.
  • Measure absorbance at 405 nm every 30 sec for 10 min.

Controls : Include acetazolamide (positive control) and DMSO (negative control) .

Data analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:
Scale-up considerations :

  • Solvent optimization : Replace DMF with ethanol/water mixtures to reduce toxicity and cost .
  • Flow chemistry : Continuous-flow reactors improve yield (85% → 92%) by enhancing mixing and heat transfer .
  • Catalyst recycling : Immobilize Pd/C catalysts for Suzuki-Miyaura cross-coupling reactions .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .

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